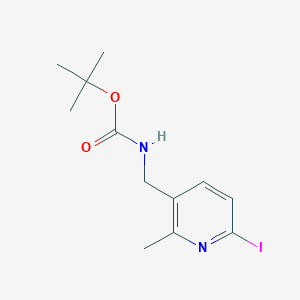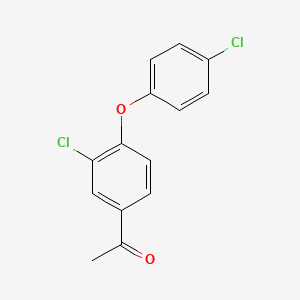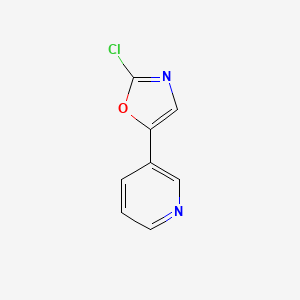
2-Chloro-5-(pyridin-3-yl)oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-(pyridin-3-yl)oxazole is a heterocyclic compound that features both an oxazole and a pyridine ring. This compound is of significant interest due to its potential applications in medicinal chemistry and its unique chemical properties. The presence of both chlorine and pyridine moieties in the oxazole ring makes it a versatile intermediate for various chemical reactions and potential therapeutic agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(pyridin-3-yl)oxazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-chloropyridine with an oxazole precursor under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-5-(pyridin-3-yl)oxazole undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form oxazole N-oxides or reduction to form corresponding amines.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Major Products Formed
Substitution Products: Various substituted oxazoles depending on the nucleophile used.
Oxidation Products: Oxazole N-oxides.
Reduction Products: Corresponding amines.
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-(pyridin-3-yl)oxazole has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceutical compounds, including potential anticancer and antimicrobial agents.
Biological Studies: Used in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: Employed in the synthesis of agrochemicals and specialty chemicals
Wirkmechanismus
The mechanism of action of 2-Chloro-5-(pyridin-3-yl)oxazole depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The chlorine and pyridine moieties can interact with specific molecular targets, such as enzymes or receptors, altering their activity and leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Pyridin-3-yl)oxazole: Lacks the chlorine atom, which may affect its reactivity and biological activity.
5-(Pyridin-3-yl)oxazole: Similar structure but different substitution pattern, leading to different chemical properties and applications.
Uniqueness
2-Chloro-5-(pyridin-3-yl)oxazole is unique due to the presence of both chlorine and pyridine moieties in the oxazole ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in various fields of research .
Eigenschaften
Molekularformel |
C8H5ClN2O |
|---|---|
Molekulargewicht |
180.59 g/mol |
IUPAC-Name |
2-chloro-5-pyridin-3-yl-1,3-oxazole |
InChI |
InChI=1S/C8H5ClN2O/c9-8-11-5-7(12-8)6-2-1-3-10-4-6/h1-5H |
InChI-Schlüssel |
CYIAHBPTXTWJQI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)C2=CN=C(O2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




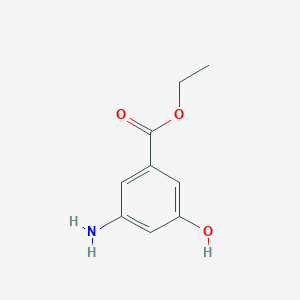
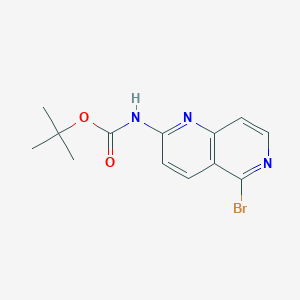



![(3-Ethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanamine](/img/structure/B13004237.png)
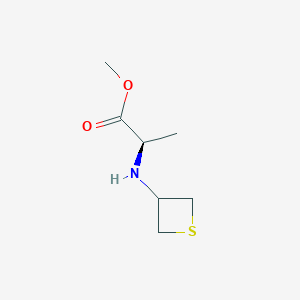
![tert-Butyl ((3aS,6aR)-5-fluorohexahydrocyclopenta[c]pyrrol-3a(1H)-yl)carbamate](/img/structure/B13004257.png)

![benzyl (3S)-4,4-difluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate](/img/structure/B13004273.png)
